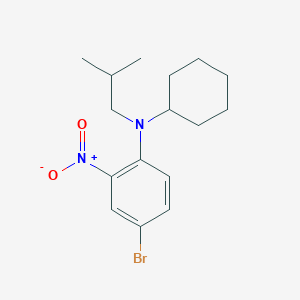
4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline” is a multistep process that involves several chemical reactions. The starting material for the synthesis is aniline, which is reacted with bromine and cyclohexylmagnesium bromide to form 4-bromo-N-cyclohexylaniline. This intermediate is then reacted with isobutyronitrile and nitrobenzene to form the final product.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H23BrN2O2/c1-12(2)11-18(14-6-4-3-5-7-14)15-9-8-13(17)10-16(15)19(20)21/h8-10,12,14H,3-7,11H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .科学的研究の応用
Material Science and Phase Studies
Research on analogs of nitroaniline, like urea–4-bromo-2-nitroaniline systems, has delved into phase equilibria, crystallization, and thermal properties. Studies such as those by Reddi et al. (2012) have focused on the phase diagram of urea–4-bromo-2-nitroaniline systems, showcasing a large miscibility gap and the formation of eutectic and monotectic compositions. The critical temperature, enthalpies of fusion, and various thermodynamic parameters were meticulously determined, emphasizing the material's potential in crafting novel crystalline structures and understanding solid-state behaviors (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Organic Synthesis and Reactivity
The synthesis and reactivity of nitroaniline derivatives in organic chemistry have been extensively studied. Vicente et al. (2002) explored the reactivity of nitroaniline derivatives toward isonitriles, revealing complex formation and insights into the mechanistic pathways of organic reactions. This research highlights the versatility of nitroaniline compounds in synthesizing various organic complexes, suggesting a similar potential for 4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline in facilitating complex organic synthesis and contributing to the development of novel compounds with specific functionalities (Vicente, Abad, Frankland, López‐Serrano, Arellano, & Jones, 2002).
Environmental Science and Biodegradation
The environmental impact and degradation pathways of nitroaniline compounds have been a subject of environmental science research. Studies on the biodegradation potential of nitroanilines, like those conducted by Khalid, Arshad, and Crowley (2009), focus on the removal of these compounds from textile dye wastewater using bacterial cultures. This research elucidates the capacity of specific bacterial strains to degrade nitroaniline derivatives, offering a glimpse into the environmental remediation potential of microbes against pollutants structurally related to this compound (Khalid, Arshad, & Crowley, 2009).
特性
IUPAC Name |
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-12(2)11-18(14-6-4-3-5-7-14)15-9-8-13(17)10-16(15)19(20)21/h8-10,12,14H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWQEGQAWYOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


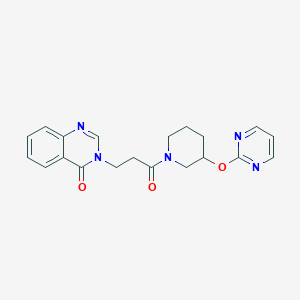
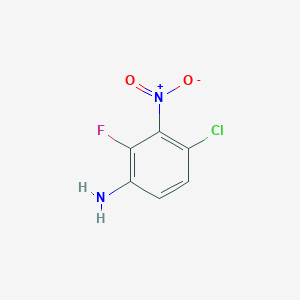
![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)
![{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B2583250.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)
![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)
![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)
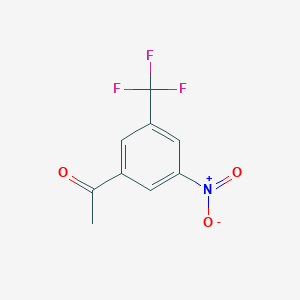
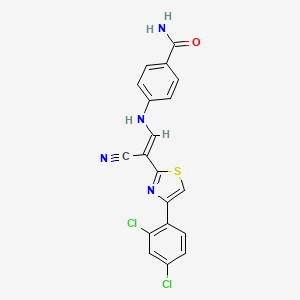
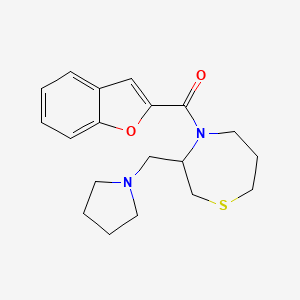
![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)
![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)